
Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its diverse biological activities and applications in medicinal chemistry . The compound Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- is characterized by the presence of a phenyl group attached to a pyrrole ring, which is further substituted with three phenyl groups at positions 2, 4, and 5.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- can be achieved through various synthetic routes. One efficient method involves the use of acetophenone and trimethylacetaldehyde in the presence of TosMIC (Tosylmethyl isocyanide) and a mild base such as LiOH·H₂O. This one-pot synthetic procedure is economical and yields good results .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)-.
化学反応の分析
Types of Reactions
Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- involves its interaction with various molecular targets and pathways. The compound may act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, pyrrole derivatives have been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .
類似化合物との比較
Similar Compounds
- Phenyl (2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone
- (4-Methoxyphenyl)(1H-pyrrol-2-yl)methanone
- (2-Methylphenyl)phenyl-methanone
Uniqueness
Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of multiple phenyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
37835-64-6 |
|---|---|
分子式 |
C29H21NO |
分子量 |
399.5 g/mol |
IUPAC名 |
phenyl-(2,4,5-triphenyl-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C29H21NO/c31-29(24-19-11-4-12-20-24)26-25(21-13-5-1-6-14-21)27(22-15-7-2-8-16-22)30-28(26)23-17-9-3-10-18-23/h1-20,30H |
InChIキー |
UPNFLPLVULAWMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(NC(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)
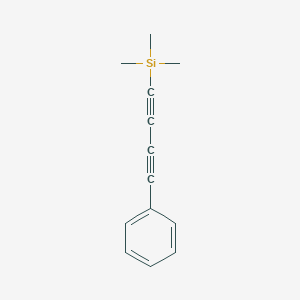
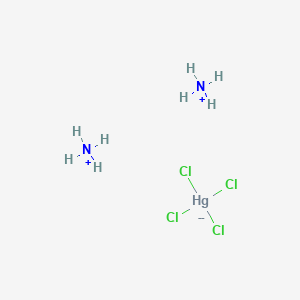

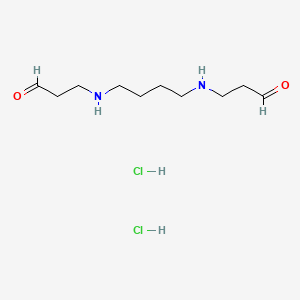

![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
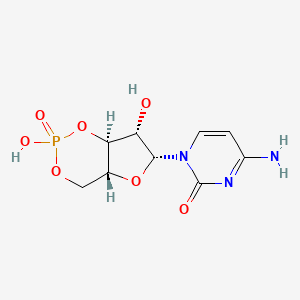

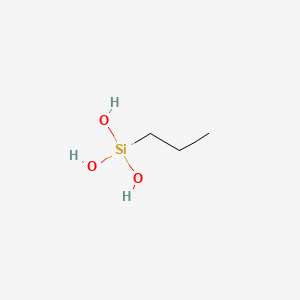
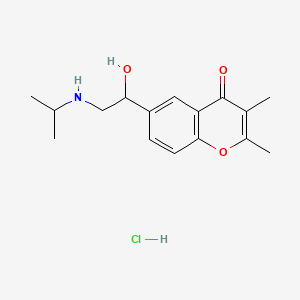
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
